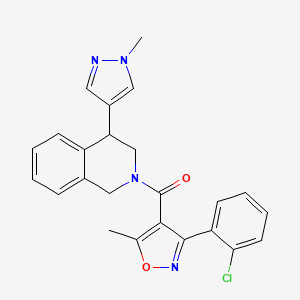
(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C24H21ClN4O2 and its molecular weight is 432.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone , identified by its CAS number 2034614-18-9 , represents a novel class of bioactive molecules with potential therapeutic applications. This document synthesizes available research findings on its biological activity, including in vitro and in vivo studies, molecular docking analyses, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of the compound is C24H21ClN4O2 with a molecular weight of 432.9 g/mol . The structure features an isoxazole ring, a dihydroisoquinoline moiety, and a chlorophenyl group, which are known to contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 2034614-18-9 |
| Molecular Formula | C₁₄H₂₁ClN₄O₂ |
| Molecular Weight | 432.9 g/mol |
| Melting Point | Not available |
| Density | Not available |
Anticancer Properties
Research has indicated that derivatives of isoxazole and pyrazole compounds exhibit significant anticancer activities. In a study evaluating various compounds for cytotoxicity against cancer cell lines, the compound was shown to inhibit cell proliferation in multiple cancer types:
- Cell Lines Tested : MCF-7 (breast cancer), SiHa (cervical cancer), PC-3 (prostate cancer).
- IC₅₀ Values : The compound demonstrated potent activity with IC₅₀ values ranging from 2.97 µM to 3.60 µM , indicating selective cytotoxicity towards cancer cells while sparing normal cells (HEK-293T) .
Molecular docking studies suggest that the compound interacts with the colchicine-binding site on tubulin, inhibiting microtubule polymerization. This mechanism is crucial for disrupting mitotic spindle formation during cell division, leading to apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of the compound can be attributed to specific structural features:
- Isoxazole Ring : Known for its role in enhancing lipophilicity and biological activity.
- Chlorophenyl Substituent : Enhances binding affinity through π-stacking interactions.
- Dihydroisoquinoline Moiety : Contributes to the overall stability and bioavailability of the molecule.
Study 1: Cytotoxicity Evaluation
A comprehensive study involved synthesizing various derivatives of the target compound and evaluating their cytotoxic effects against several cancer cell lines. The results indicated that modifications at specific positions on the isoxazole or pyrazole rings could enhance anticancer potency while reducing toxicity to normal cells .
Study 2: Molecular Docking Analysis
Docking studies revealed that the compound binds effectively to tubulin with favorable binding energies, suggesting a high likelihood of biological activity through disruption of microtubule dynamics. The binding mode aligns well with known inhibitors of tubulin polymerization .
Properties
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O2/c1-15-22(23(27-31-15)19-9-5-6-10-21(19)25)24(30)29-13-16-7-3-4-8-18(16)20(14-29)17-11-26-28(2)12-17/h3-12,20H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDSTLSJUUNBDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CC(C4=CC=CC=C4C3)C5=CN(N=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














